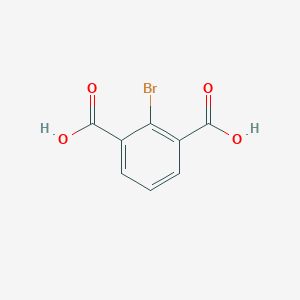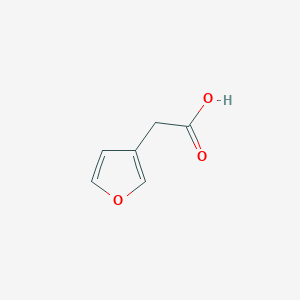
N-(4-(tert-Butyl)-2-chlorophenyl)acetamide
Descripción general
Descripción
N-(4-(tert-Butyl)-2-chlorophenyl)acetamide: is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and an acetamide moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of tert-Butylamine with 4-Chloroacetophenone: One common method involves the reaction of tert-butylamine with 4-chloroacetophenone in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of N-(4-(tert-Butyl)-2-chlorophenyl)acetamide often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a palladium catalyst are typical.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines are often employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted phenylacetamides.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-(tert-Butyl)-2-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of N-(4-(tert-Butyl)-2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, thereby exerting its therapeutic or biological effects .
Comparación Con Compuestos Similares
- N-(4-(tert-Butyl)phenyl)acetamide
- N-(4-Chlorophenyl)acetamide
- N-(4-(tert-Butyl)-2-methylphenyl)acetamide
Comparison: N-(4-(tert-Butyl)-2-chlorophenyl)acetamide is unique due to the presence of both a tert-butyl group and a chlorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets, while the chlorine atom enhances its electrophilicity and potential for substitution reactions .
Propiedades
IUPAC Name |
N-(4-tert-butyl-2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEYFCHLAJWJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333707 | |
| Record name | N-(4-tert-Butyl-2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100141-30-8 | |
| Record name | N-(4-tert-Butyl-2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)

![(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol](/img/structure/B170678.png)
![[4-(Methylthio)phenoxy]acetic acid](/img/structure/B170679.png)



